
Hex-5-yn-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hex-5-yn-3-amine is an organic compound with the molecular formula C6H11N . It is also known by its CAS number 512188-83-9 . The molecule has a total of 17 bonds, including 6 non-H bonds, 1 multiple bond, 2 rotatable bonds, 1 triple bond, and 1 primary amine (aliphatic) .
Synthesis Analysis
The synthesis of amines like this compound has evolved significantly over time. Classical routes such as reductive amination and nucleophilic substitution have been used, as well as modern approaches like transition metal-catalyzed reactions and C-H functionalization .Molecular Structure Analysis
The molecular structure of this compound consists of a chain of six carbon atoms, with a triple bond between the fifth and sixth carbon atoms and an amine group attached to the third carbon atom .Chemical Reactions Analysis
Amines like this compound exhibit a rich array of chemical properties, including nucleophilicity, basicity, and coordination ability, which make them valuable building blocks in organic synthesis . They can react with halogenoalkanes, forming a bond and expelling the halogen as a halide ion .Scientific Research Applications
Synthesis of Amino-5-deoxysugars
The synthesis of vinyl sulfone-modified hex-5-enofuranosides, influenced by the stereoelectronic property of a group present at the C-3 position, is an application of hex-5-yn-3-amine. This process leverages the diastereoselectivity of amines, leading to efficient Michael acceptors and facilitating the synthesis of 5-amino-5-deoxysugars, a novel method in carbohydrate chemistry (Das, Pathak, & Suresh, 2005).
Enantioselective Allenylation
This compound is pivotal in the enantioselective allenylation of terminal alkynols, demonstrating its role in organic synthesis. Utilizing (S)-α,α-dimethylprolinol as the chiral amine, this methodology results in the production of optically active 1,3-disubstuted allenols with superior enantiomeric excess, showcasing this compound's significance in stereochemistry (Ma, Duan, Fu, Huang, & Ma, 2018).
Synthesis of New Classes of Deoxyaminosugars
A notable application of this compound is in the synthesis of new classes of deoxyaminosugars. Through the reaction of compounds with primary and secondary amines, this methodology enables the creation of gluco-derivatives and constitutes an innovative method for introducing N-monoalkylated and N,N-dialkylated amines to the C-2 carbon of pyranoses (Ravindran, Sakthivel, Suresh, & Pathak, 2000).
Catalysis in Polymerization
This compound is instrumental in the catalysis of polymerization processes. For instance, certain zirconium complexes of amine bis(phenolate) ligands, which include this compound structures, exhibit remarkable reactivity in the polymerization of hex-1-ene. These complexes demonstrate the influence of peripheral structural parameters on reactivity, highlighting the chemical versatility of this compound (Tshuva, Goldberg, Kol, Weitman, & Goldschmidt, 2000).
Mechanism of Action
Safety and Hazards
Future Directions
Amines like Hex-5-yn-3-amine have a broad range of applications across chemistry, biology, and materials science. They are used as building blocks in the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and natural products . Future research may focus on developing novel amine-based therapeutics and exploring their applications in sustainable technologies .
Properties
IUPAC Name |
hex-5-yn-3-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N/c1-3-5-6(7)4-2/h1,6H,4-5,7H2,2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRSKOUFDYNFCNV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC#C)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
97.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[(3-Fluorophenyl)methylsulfanyl]-6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2374782.png)
![1-(4-fluorobenzyl)-3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
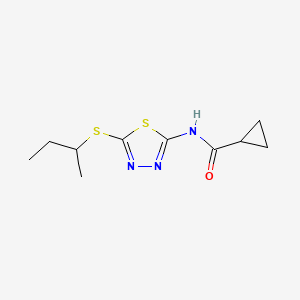
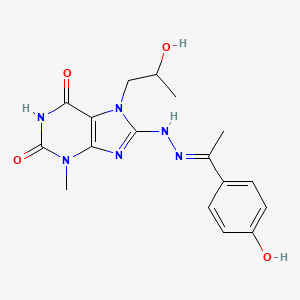
![N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-3-methoxybenzamide hydrochloride](/img/structure/B2374787.png)
![N-(cyanomethyl)-N-cyclopropyl-4-[(prop-2-yn-1-yl)sulfamoyl]benzamide](/img/structure/B2374790.png)

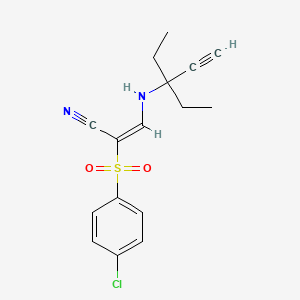
![N-(3,4-difluorophenyl)-2-{[1-(4-isopropylphenyl)-6-oxo-1,6-dihydropyridazin-3-yl]thio}acetamide](/img/structure/B2374795.png)
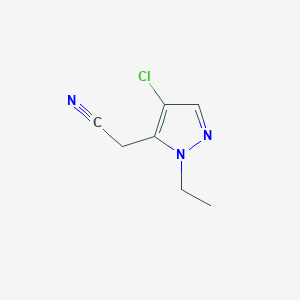
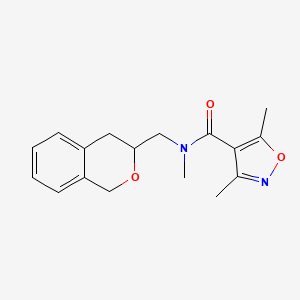

![N-[2-(4-fluorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]cyclohexanecarboxamide](/img/structure/B2374802.png)

